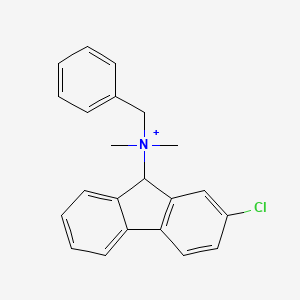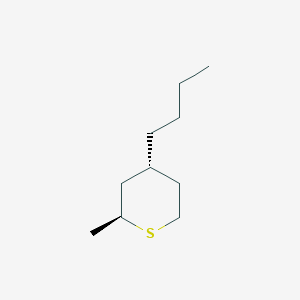
1,1-Dibromo-N,N,N',N',N'',N''-hexaethyl-lambda~5~-phosphanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and ethyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine typically involves the reaction of phosphorus triamide with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the phosphorus atom. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may lead to the formation of phosphines.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents such as chlorine and iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various halogenated derivatives
Scientific Research Applications
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromoethane: A simpler dibromo compound used in industrial applications.
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant.
1,3-Dibromo-5,5-dimethylhydantoin: Used in water treatment and as a bleaching agent.
Uniqueness
1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is unique due to its complex structure and the presence of multiple ethyl groups and bromine atoms
Properties
CAS No. |
73954-64-0 |
|---|---|
Molecular Formula |
C12H30Br2N3P |
Molecular Weight |
407.17 g/mol |
IUPAC Name |
N-[dibromo-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H30Br2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
OMSBOBABGJCYEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(N(CC)CC)(N(CC)CC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


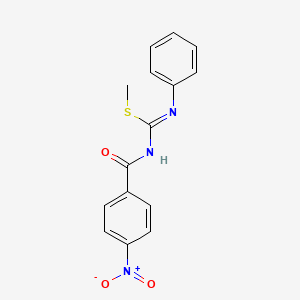





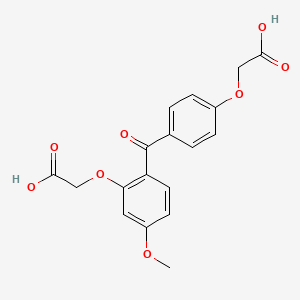
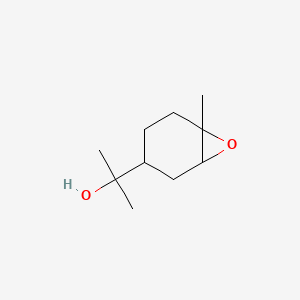
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
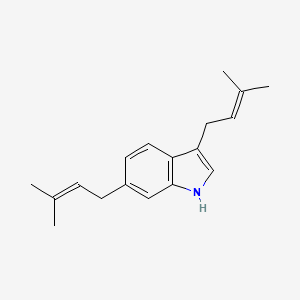
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
